

# Technical Guide: 2-Bromo-5-chloro-1,6-naphthyridine

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## Compound of Interest

Compound Name: 2-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B13134093

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## A Strategic Scaffold for Orthogonal Drug Discovery<sup>[1][2][3][4][5]</sup> Chemical Identity & Core Profile

This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., CDK5, c-Met) and infectious disease targets.<sup>[1]</sup> Its value lies in the orthogonal reactivity of its two halogen handles, allowing sequential, regioselective functionalization.

Property	Detail
Chemical Name	2-Bromo-5-chloro-1,6-naphthyridine
CAS Number	1260670-95-8
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub>
Molecular Weight	243.49 g/mol
Structural Class	Diazanaphthalene (Bicyclic Heteroaromatic)
Key Features	Asymmetric di-halogenated core; Amphoteric electronic character

## Synthesis Protocol: The Lactam Activation Route

The most robust synthetic pathway avoids the non-selective halogenation of the parent naphthyridine.<sup>[1][2]</sup> Instead, it utilizes a "Lactam Activation" strategy, converting a pre-functionalized oxygenated precursor into the chloro-derivative.<sup>[1]</sup>

### Step 1: Precursor Assembly (Conceptual)

- Starting Material: 6-Bromo-4-aminopyridine (or equivalent acyclic precursors like 3-aminoacrylamides).<sup>[3][4][5][1][2]</sup>
- Cyclization: Condensation with a C3-synthon (e.g., dimethylformamide dimethyl acetal or ethoxymethylene malonates) followed by cyclization yields the intermediate 2-bromo-1,6-naphthyridin-5(6H)-one (CAS 1260666-22-5).<sup>[3][4][1][2]</sup>

### Step 2: Deoxychlorination (The Critical Step)

This step converts the C5-carbonyl (lactam) into the C5-chloride while preserving the C2-bromide.<sup>[3][4][5][1][2]</sup>

- Reagents: Phosphorus Oxychloride (POCl<sub>3</sub>) [Solvent & Reagent].<sup>[2]</sup>
- Catalyst: N,N-Dimethylaniline (DMA) or DMF (Vilsmeier-Haack conditions).<sup>[3][4][1][2]</sup>
- Protocol:

- Charge a dry flask with 2-bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) under inert atmosphere (N<sub>2</sub>).
- Add POCl<sub>3</sub> (5–10 eq) dropwise at 0°C.
- Add catalytic DMA (0.1 eq).[2]
- Heat to reflux (100–110°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of the polar lactam peak.[1][2]
- Quench: Pour reaction mixture slowly onto crushed ice/NaHCO<sub>3</sub> (exothermic!).
- Extraction: Extract with DCM or EtOAc. The product, **2-Bromo-5-chloro-1,6-naphthyridine**, is less polar and crystallizes or oils out upon concentration.[3][4][5][1][2]

## Reactivity & Regioselectivity: The "Orthogonal" Strategy

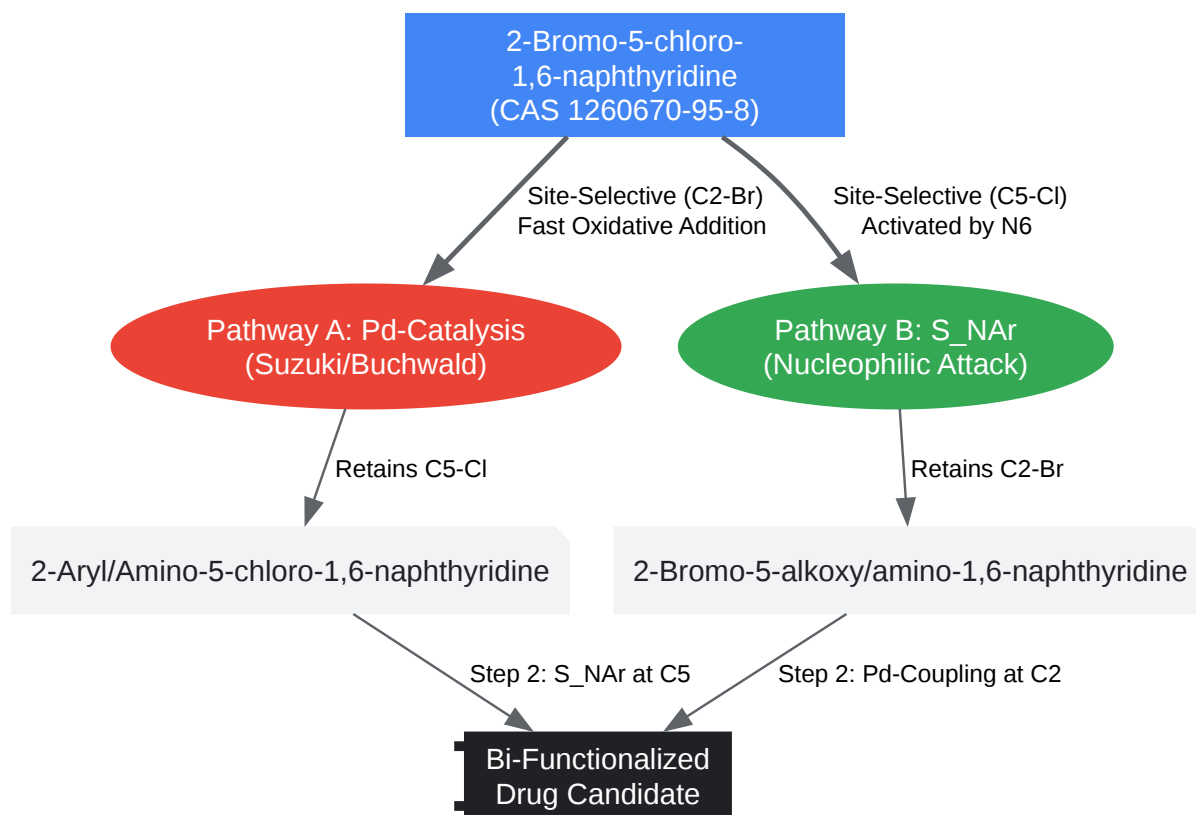
The power of this scaffold lies in the ability to differentiate between the C2-Bromide and the C5-Chloride.[3][4][5][1][2]

### Mechanistic Logic

- C2-Position (Bromide): Located alpha to N1. The C-Br bond is weaker than C-Cl, making it the preferred site for Oxidative Addition by Pd(0) catalysts.[3][4][5][1][2]
- C5-Position (Chloride): Located alpha to N6. This position is electronically highly deficient (similar to the C4 position of pyridine or C1 of isoquinoline).[2] It is the preferred site for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).[2]

### Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this dual-halide core.



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Caption: Orthogonal functionalization logic. C2-Br prefers metal-catalyzed coupling; C5-Cl prefers nucleophilic displacement.[3][4][5][1][2]

## Experimental Applications & Case Studies

### A. Selective C2-Arylation (Suzuki Coupling)

- Objective: Install an aryl group at C2 while leaving the C5-Cl intact for later amination.
- Conditions:
  - Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) or Pd(dppf)Cl<sub>2</sub>. [5][2]
  - Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 eq). [2]
  - Solvent: DME/H<sub>2</sub>O or Dioxane/H<sub>2</sub>O. [1][2]

- Temp: 80°C.
- Outcome: Exclusive coupling at the C2-Br bond due to the lower bond dissociation energy of C-Br vs C-Cl.[3][4][5][1][2]

## B. Selective C5-Amination ( $S_nAr$ )

- Objective: Install a solubilizing amine (e.g., piperazine, morpholine) at C5.
- Conditions:
  - Nucleophile: 1.2 eq Amine.[1][2]
  - Base: DIPEA or  $K_2CO_3$ . [1][2]
  - Solvent: DMSO or NMP.[1][2]
  - Temp: 60–100°C.[1][2]
- Outcome: The C5 position is highly electrophilic due to the inductive effect of N6.[1][2] The chloride is displaced cleanly.[1][2] The C2-Br remains stable under non-reductive basic conditions.[3][4][5][1][2]

Reaction Type	Target Site	Preferred Leaving Group	Key Reagent
Suzuki Coupling	C2	Bromide (-Br)	Boronic Acid, Pd(0)
Buchwald-Hartwig	C2	Bromide (-Br)	Amine, Pd(0), BINAP
$S_nAr$ (Amination)	C5	Chloride (-Cl)	Primary/Secondary Amine, Heat
$S_nAr$ (Etherification)	C5	Chloride (-Cl)	Alkoxide (NaOR)

## Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C5-Cl to lactam is possible over prolonged exposure to humid air).[3][4][5][1][2]
- Disposal: Halogenated organic waste stream.[3][1][2]

## References

- Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Retrieved from [\[Link\]](#)
- ACS Publications. (2024).[2] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Retrieved from [\[Link\]](#)

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## Sources

- 1. 1578484-42-0|7-Bromo-2-chloro-1,6-naphthyridine|BLD Pharm [\[bldpharm.com\]](#)
- 2. STACHYOSE | CAS#:470-55-3 | Chemsrvc [\[chemsrc.com\]](#)
- 3. 2639539-19-6|2-Bromo-7-chloro-1,6-naphthyridine|BLD Pharm [\[bldpharm.com\]](#)
- 4. 1260666-72-5|2-Bromo-8-chloro-1,7-naphthyridine|BLD Pharm [\[bldpharm.com\]](#)
- 5. 1799727-36-8|2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [\[bldpharm.com\]](#)
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